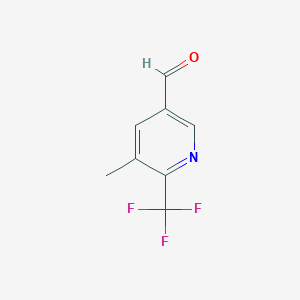

3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde

Description

Properties

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-12-7(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWUCCZJOKXKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3-methylpyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-Methyl-2-(trifluoromethyl)pyridine-5-carboxylic acid.

Reduction: 3-Methyl-2-(trifluoromethyl)pyridine-5-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Agrochemical Applications

Pesticides and Herbicides

The trifluoromethyl group in 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde is instrumental in the development of novel agrochemicals. Compounds containing the trifluoromethylpyridine moiety have been shown to exhibit enhanced insecticidal and herbicidal properties compared to their non-fluorinated counterparts. For instance, derivatives of trifluoromethylpyridine have been successfully integrated into crop protection products, demonstrating effectiveness against a range of pests while maintaining lower toxicity profiles .

Case Study: Fluazinam

Fluazinam, a fungicide derived from 2,3-dichloro-5-(trifluoromethyl)pyridine, illustrates the successful application of trifluoromethylpyridines in agriculture. It exhibits potent fungicidal activity by disrupting the respiration processes of target fungi. The synthesis of fluazinam involves utilizing 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde as an intermediate, showcasing its role as a building block in agrochemical formulations .

Pharmaceutical Applications

Drug Development

The unique structural features of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde make it an attractive candidate for drug development. Its derivatives are being explored for various therapeutic applications, including anti-inflammatory and antimicrobial agents. The incorporation of trifluoromethyl groups often leads to compounds with improved efficacy and selectivity .

Case Study: Sulfoxaflor

Sulfoxaflor is another notable compound that utilizes the trifluoromethylpyridine structure. It acts as an insecticide targeting sap-sucking insects and has been developed through synthetic pathways involving 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde. The compound's design emphasizes the importance of fluorinated structures in enhancing biological activity against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde, a detailed comparison with structurally related pyridine derivatives is provided below.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparative Insights:

Functional Group Reactivity :

- The aldehyde in the target compound enables nucleophilic additions (e.g., forming imines or hydrazones), distinguishing it from esters (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) or thioamides, which are less reactive toward such transformations .

- Trifluoromethyl (-CF₃) groups in all compounds enhance lipophilicity and metabolic stability, a critical feature in drug design .

Substituent Effects: Methyl vs. Methoxy vs. Aldehyde: The electron-donating methoxy groups in 2,3-Dimethoxy-5-(trifluoromethyl)pyridine increase solubility in polar solvents, whereas the aldehyde group in the target compound may limit solubility but enhance reactivity .

Applications: The target compound’s aldehyde group makes it a preferred intermediate for synthesizing Schiff bases or heterocyclic scaffolds, whereas carbothioamide derivatives (e.g., 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide) are prioritized in kinase inhibitor research .

Research Findings:

- A 2017 study highlighted the superior stability of trifluoromethylpyridine esters under basic conditions compared to aldehydes, which may oxidize or polymerize .

- Safety data for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide emphasize stringent handling requirements due to thioamide toxicity, a concern less prominent with the aldehyde derivative .

Biological Activity

3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde, with the CAS number 1198016-48-6, is a pyridine derivative that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may influence their biological interactions and therapeutic applications.

The compound features a pyridine ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 2-position, along with an aldehyde functional group at the 5-position. This configuration allows for various chemical reactions, including nucleophilic substitutions and reductions.

Antimicrobial Properties

Research indicates that derivatives of trifluoromethyl-pyridines exhibit antimicrobial properties. For instance, compounds containing the trifluoromethyl group have been shown to inhibit bacterial growth effectively. A study highlighted the structural modifications that enhance antibacterial activity, suggesting that the presence of the trifluoromethyl group significantly contributes to this effect .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar structures have been investigated for their ability to modulate inflammatory pathways, potentially making them candidates for developing anti-inflammatory drugs. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Cytotoxicity in Cancer Cells

Recent studies have demonstrated that certain trifluoromethyl derivatives can induce cytotoxic effects in cancer cell lines. For example, modifications at specific positions on the pyridine ring can lead to increased cytotoxicity against glioblastoma cells, suggesting a promising avenue for anticancer drug development. The mechanism appears to involve disruption of cellular processes such as microtubule polymerization and induction of apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde can be analyzed through its structure-activity relationship. The inclusion of the trifluoromethyl group is critical; studies show that this modification can enhance potency against various biological targets compared to non-fluorinated analogs. For instance, SAR studies have indicated that introducing a trifluoromethyl group can significantly increase the inhibitory potency on serotonin uptake by six-fold .

Case Studies

-

Antimicrobial Activity : A series of experiments tested various derivatives against common pathogens. The results indicated that compounds with a trifluoromethyl substitution had lower minimum inhibitory concentrations (MIC) compared to their non-fluorinated counterparts.

Compound MIC (µg/mL) Activity 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde 4 Strongly active Non-fluorinated analog 24 Weakly active -

Cytotoxicity Against Cancer Cells : A study focused on glioblastoma multiforme (GBM) cells showed that treatment with 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde resulted in significant cell death at concentrations as low as 0.6 µM, highlighting its potential as an anticancer agent.

Concentration (µM) Cell Viability (%) 0.1 90 0.6 60 2 20

The mechanism by which 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to direct interactions with intracellular targets.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through stress responses related to microtubule disruption.

Q & A

Q. Yield optimization strategies :

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of trifluoromethylation reagents) to drive reactions to completion.

- Purify intermediates via column chromatography (e.g., silica gel, 40–60% ethyl acetate/petroleum ether) .

Basic: How can 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde be characterized structurally, and what analytical techniques are critical?

Answer:

- NMR spectroscopy :

- ¹H NMR : Look for aldehyde proton signals at δ 9.8–10.2 ppm (singlet) and CF₃ group splitting patterns (e.g., coupling with adjacent substituents).

- ¹³C NMR : Confirm the aldehyde carbon at δ 190–200 ppm and CF₃ carbon at δ 120–125 ppm (q, ≈ 35 Hz).

- X-ray crystallography : Use SHELXL for refinement. Key parameters:

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) with exact mass matching theoretical values (±3 ppm).

Basic: What are common reactivity patterns of the aldehyde group in this compound, and how can they be leveraged in derivatization?

Answer:

The aldehyde group undergoes:

- Condensation reactions : Form Schiff bases with amines (e.g., aniline, hydrazines) in ethanol under reflux.

- Reduction : Convert to a hydroxymethyl group using NaBH₄ or LiAlH₄.

- Nucleophilic addition : Grignard reagents (e.g., MeMgBr) add to the aldehyde, forming secondary alcohols.

Q. Methodological tip :

- Protect the aldehyde with ethylene glycol (forming an acetal) before performing reactions on other functional groups. Deprotect with HCl/THF .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:

The electron-withdrawing CF₃ and aldehyde groups direct electrophiles (e.g., nitration, sulfonation) to specific positions:

- Meta-directing effects : CF₃ favors electrophilic attack at the 4-position of the pyridine ring.

- Ortho/para competition : The aldehyde group may compete, but steric hindrance from the 3-methyl group often limits ortho substitution.

Q. Experimental design :

- Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites.

- Use directing groups (e.g., boronic acids in Suzuki couplings) to override inherent regioselectivity. Validate outcomes via LC-MS and 2D NMR (NOESY for spatial proximity) .

Advanced: What computational methods are effective for predicting the compound’s reactivity in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for nucleophilic/electrophilic attack.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the aldehyde and hydrophobic interactions with the CF₃ group.

- Kinetic modeling : Use software like COPASI to simulate reaction pathways and optimize catalyst loading (e.g., Pd/C for cross-couplings) .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence mechanistic studies in cross-coupling reactions?

Answer:

- Electronic effects : The -CF₃ group reduces electron density at the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions.

- Steric effects : The 3-methyl group increases steric hindrance, favoring mono-substitution over bis-adducts.

Q. Mitigation strategies :

- Use bulky ligands (e.g., XPhos) to enhance catalytic activity.

- Elevate reaction temperatures (80–100°C) to overcome kinetic barriers.

- Analyze byproducts (e.g., homocoupled dimers) via GC-MS to refine mechanistic models .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

- Reproducibility checks : Replicate reactions using exact conditions (solvent purity, catalyst batch).

- Advanced analytics :

- Use high-field NMR (600 MHz) to resolve overlapping signals.

- Compare experimental XRD data with Cambridge Structural Database entries for validation.

- Peer data reconciliation : Cross-reference with patents (e.g., EP 4374877 A2) or peer-reviewed syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.